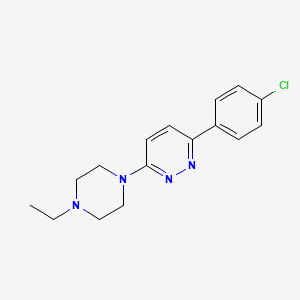![molecular formula C28H20O7 B12181477 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one](/img/structure/B12181477.png)
8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two chromen-2-one moieties connected via a phenylethoxy linker, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromen-2-one core, followed by the introduction of the methoxy and phenylethoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.
Scientific Research Applications
8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives with different substituents on the chromen-2-one core. Examples include:
- 7-hydroxy-4-methylcoumarin
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
What sets 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one apart is its unique structure, which combines two chromen-2-one moieties with a phenylethoxy linker. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H20O7 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
8-methoxy-3-[2-oxo-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-4-yl]chromen-2-one |
InChI |
InChI=1S/C28H20O7/c1-16(26(30)17-7-4-3-5-8-17)33-19-11-12-20-21(15-25(29)34-24(20)14-19)22-13-18-9-6-10-23(32-2)27(18)35-28(22)31/h3-16H,1-2H3 |
InChI Key |
NCJCDHMOVCVFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide](/img/structure/B12181400.png)
![2-(2-fluorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B12181402.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12181406.png)
methanone](/img/structure/B12181418.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12181422.png)
![4-butyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12181430.png)

![N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12181441.png)

![(3,5-Dichloro-4-methoxyphenyl)(1-oxa-5-azaspiro[5.5]undec-5-yl)methanone](/img/structure/B12181449.png)

![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B12181461.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide](/img/structure/B12181462.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12181463.png)
